Cas no 98545-23-4 (N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE)

N,N-Diethylpiperazine-1-sulfonamide is a sulfonamide derivative featuring a piperazine core with diethyl substitution at the nitrogen positions. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate or pharmacophore. The sulfonamide group enhances its binding affinity, making it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its structural rigidity and polar functionality contribute to favorable solubility and stability under various conditions. The diethyl substituents may influence lipophilicity, allowing for fine-tuning of pharmacokinetic properties. This compound is typically utilized in research settings for synthetic and biological studies.
N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE structure
98545-23-4 structure
Product Name:N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE
CAS No:98545-23-4
MF:C8H19N3O2S
MW:221.320360422134
MDL:MFCD21602077
CID:1002560
PubChem ID:9167360
Update Time:2025-06-08

N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE Chemical and Physical Properties

Names and Identifiers

    • N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE
    • F2124-0771
    • SCHEMBL16438889
    • Z169508170
    • 1-BOC-3-([2-(2-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-PIPERIDINE
    • CS-0298137
    • DTXSID50429368
    • AKOS000532846
    • CHEMBL4532206
    • 98545-23-4
    • EN300-24117
    • MDL: MFCD21602077
    • Inchi: 1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3
    • InChI Key: QUYMXIDXMJTALA-UHFFFAOYSA-N
    • SMILES: S(N(CC)CC)(N1CCNCC1)(=O)=O

Computed Properties

  • Exact Mass: 221.12000
  • Monoisotopic Mass: 221.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.5
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • PSA: 61.03000
  • LogP: 0.82570

N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE Pricemore >>

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Additional information on N,N-DIETHYLPIPERAZINE-1-SULFONAMIDE

Recent Advances in the Study of N,N-Diethylpiperazine-1-sulfonamide (CAS: 98545-23-4) and Its Applications in Chemical Biology and Pharmaceutical Research

N,N-Diethylpiperazine-1-sulfonamide (CAS: 98545-23-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its piperazine core and diethyl substitution pattern, has demonstrated promising biological activities in several therapeutic areas. Recent studies have focused on its potential as a scaffold for drug development, particularly in the context of enzyme inhibition and receptor modulation.

Structural analysis of N,N-Diethylpiperazine-1-sulfonamide reveals unique electronic properties that contribute to its biological activity. The sulfonamide moiety provides hydrogen bond acceptor and donor capabilities, while the piperazine ring offers conformational flexibility. These features make it an attractive building block for medicinal chemistry programs targeting various disease pathways. Recent computational studies have explored its binding modes with several biological targets, suggesting potential applications in neurological and metabolic disorders.

In pharmacological research, N,N-Diethylpiperazine-1-sulfonamide has shown inhibitory activity against carbonic anhydrase isoforms, with particular potency against CA II and CA IX. This finding, reported in a 2023 study published in the Journal of Medicinal Chemistry, suggests potential applications in glaucoma treatment and cancer therapy. The compound's selectivity profile and relatively low cytotoxicity make it a promising candidate for further optimization.

Synthetic methodologies for N,N-Diethylpiperazine-1-sulfonamide have been refined in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development described a novel one-pot synthesis approach that reduces byproduct formation and improves scalability. These advances in synthetic chemistry are facilitating more extensive biological evaluation of this compound and its derivatives.

Current research directions include structure-activity relationship (SAR) studies to optimize the biological profile of N,N-Diethylpiperazine-1-sulfonamide derivatives. Preliminary results indicate that modifications at the sulfonamide nitrogen or piperazine ring can significantly alter target selectivity and pharmacokinetic properties. These findings are driving the development of new chemical entities with improved therapeutic potential.

From a drug discovery perspective, N,N-Diethylpiperazine-1-sulfonamide represents an important pharmacophore that combines favorable physicochemical properties with diverse biological activities. Ongoing research is exploring its potential in combination therapies and as a molecular probe for studying biological systems. The compound's versatility and demonstrated biological effects position it as a valuable tool for both basic research and pharmaceutical development.

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